molecular formula C22H32N6O12S2 B8075612 Ceftazidime (hydrate)

Ceftazidime (hydrate)

Cat. No.: B8075612
M. Wt: 636.7 g/mol
InChI Key: NMVPEQXCMGEDNH-QKJNAJOESA-N
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Description

The compound “Ceftazidime (hydrate)” is a complex organic molecule that contains multiple functional groups, including thiazole, pyridine, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazole and pyridine rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, such as antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.

    Modulation of Receptors: It may interact with cell surface receptors, altering signal transduction pathways.

    Interference with Metabolic Pathways: The compound may disrupt key metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1).

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide (Vitamin B3).

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple interactions with biological targets, making it a versatile molecule for research and development.

Properties

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVPEQXCMGEDNH-QKJNAJOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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